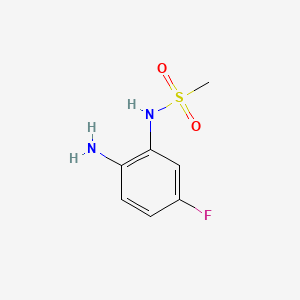

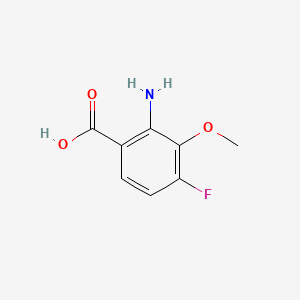

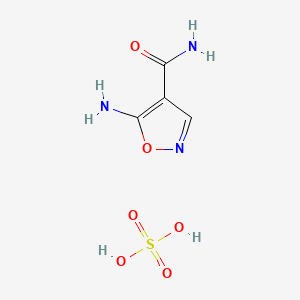

N-(2-amino-5-fluorophenyl)methanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-amino-5-fluorophenyl)methanesulfonamide (AFMS) is a fluorinated sulfonamide derivative of an aromatic amine. It is a widely used chemical that has many applications in a variety of fields, such as synthetic organic chemistry, pharmaceuticals, and biochemistry. AFMS is a versatile molecule that has a variety of properties that make it useful for a wide range of applications.

科学的研究の応用

Synthesis and Biological Activity in HMG-CoA Reductase Inhibition : A novel series of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds were synthesized and evaluated for their ability to inhibit HMG-CoA reductase, an enzyme involved in cholesterol biosynthesis. The study found one compound to be a potent cholesterol biosynthesis inhibitor, significantly more effective than lovastatin and pravastatin (Watanabe et al., 1997).

Fluorometric Analysis for Soterenol and Mesuprine : Research on methanesulfonanilides, which are bioisosteric with adrenergic catecholamines, demonstrated that they form fluorescent species when subjected to the trihydroxyindole reaction. This finding suggests a potential for developing a fluorometric analysis method for these compounds (Kensler et al., 1976).

Inhibition of 5-Lipoxygenase : A study on N-(5-substituted) thiophene-2-alkylsulfonamides showed that these compounds are potent inhibitors of 5-lipoxygenase, an enzyme associated with inflammatory processes. The compounds displayed dose-dependent inhibition and significant anti-inflammatory activity in animal models (Beers et al., 1997).

Chemoselective N-Acylation Reagents : Research into N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides explored their use as N-acylation reagents, showing good chemoselectivity. This work contributes to the understanding of structure-reactivity relationships in chemical synthesis (Kondo et al., 2000).

Inhibition of Methionine Aminopeptidase by Quinolinyl Sulfonamides : Quinolinyl sulfonamides, including N-(quinolin-8-yl)methanesulfonamide, were identified as potent inhibitors of methionine aminopeptidase, an enzyme relevant in cancer research. This study highlights the importance of metal interactions in enzyme inhibition (Huang et al., 2006).

Cyclooxygenase-2 (COX-2) Inhibition : Research on 1,5-diarylpyrazole derivatives showed that the addition of a methanesulfonamide group significantly enhances COX-2 inhibitory activity, leading to potent and selective inhibitors. This finding is relevant for anti-inflammatory drug development (Singh et al., 2004).

Theoretical Calculations for Antioxidant Activity : A study conducted theoretical calculations on N-(3,5-di-tert-butyl-2-hydroxyphenyl) methanesulfonamide compounds to predict their free energy and molecular orbitals, contributing to the understanding of their antioxidant activity (Xue et al., 2022).

Sulfur-Containing Derivatives for Hypertension Treatment : A study on N-methanesulfonyl derivatives of β-phenethylamine, such as (+)-amphetamine, found that certain derivatives significantly lowered blood pressure in hypertensive rats, indicating potential therapeutic applications (Foye et al., 1971).

Proton-Donating Ability of Trifluoro-N-(2-phenylacetyl)methanesulfonamide : Research on the structure and proton-donating ability of this compound showed that it exists in the form of two conformers and is a stronger hydrogen bond donor than related compounds, which is significant for understanding molecular interactions (Oznobikhina et al., 2009).

特性

IUPAC Name |

N-(2-amino-5-fluorophenyl)methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2O2S/c1-13(11,12)10-7-4-5(8)2-3-6(7)9/h2-4,10H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWXSHEPMWDRBNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=C(C=CC(=C1)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-amino-5-fluorophenyl)methanesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

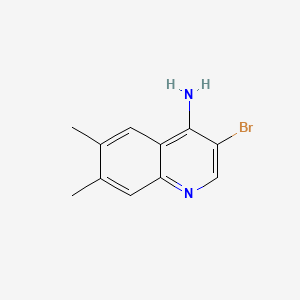

![2-(6-Fluoropyridin-3-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B581578.png)